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Compound of Interest

Compound Name: N-(Phenylacetyl)benzamide

Cat. No.: B15486114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N-substituted benzamides are a significant class of compounds in medicinal chemistry,

demonstrating a wide array of pharmacological activities. These activities include

anticonvulsant, antipsychotic, anti-inflammatory, and anticancer properties. The related

phenylacetamide scaffold is also prevalent in biologically active molecules. This document

provides detailed application notes and experimental protocols relevant to the investigation of

N-(Phenylacetyl)benzamide and its potential applications in medicinal chemistry. While

specific experimental data for N-(Phenylacetyl)benzamide is limited in publicly available

literature, the following protocols and data for closely related analogs provide a strong

foundation for initiating research into its biological activities.

Synthesis of N-(Phenylacetyl)benzamide
A plausible synthetic route for N-(Phenylacetyl)benzamide involves the acylation of

benzamide with phenylacetyl chloride. This method is a standard procedure for amide

synthesis.

Experimental Protocol: Synthesis of N-(Phenylacetyl)benzamide

Materials:
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Benzamide

Phenylacetyl chloride

Pyridine (or another suitable base like triethylamine)

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate for chromatography

Procedure:

1. Dissolve benzamide (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an

inert atmosphere (e.g., nitrogen or argon).

2. Cool the solution to 0 °C in an ice bath.

3. Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.

4. Slowly add phenylacetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

5. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

6. Upon completion, quench the reaction by adding water.

7. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated

sodium bicarbonate solution, and brine.

8. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.
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9. Purify the crude product by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield pure N-(Phenylacetyl)benzamide.

10. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationship for Synthesis

Benzamide

Acylation Reaction

Phenylacetyl Chloride

Pyridine (Base)

DCM (Solvent)

Aqueous Workup Column Chromatography N-(Phenylacetyl)benzamide

Click to download full resolution via product page

Caption: Synthetic workflow for N-(Phenylacetyl)benzamide.

Application Note 1: Anticonvulsant Activity
N-substituted benzamides have been widely investigated for their anticonvulsant properties.

For instance, a series of N-(phenylacetyl)trifluoromethanesulfonamides exhibited significant

activity against seizures induced by maximal electroshock (MES) and subcutaneous

pentylenetetrazol (scMet).[1][2] Therefore, N-(Phenylacetyl)benzamide is a candidate for

evaluation as a potential anticonvulsant agent.

Experimental Protocol: Anticonvulsant Screening

This protocol describes the two most common primary screening models for anticonvulsant

drugs.

Maximal Electroshock (MES) Test:
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Animal Model: Male albino mice (20-25 g).

Procedure:

1. Administer the test compound (N-(Phenylacetyl)benzamide) intraperitoneally (i.p.) or

orally (p.o.) at various doses.

2. After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50

mA, 60 Hz for 0.2 seconds) via corneal electrodes.

3. Observe the mice for the presence or absence of the tonic hind limb extension phase of

the seizure.

4. Protection is defined as the absence of the tonic hind limb extension.

5. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals

from the seizure.

Subcutaneous Pentylenetetrazol (scPTZ) Test:

Animal Model: Male albino mice (20-25 g).

Procedure:

1. Administer the test compound as described in the MES test.

2. After the appropriate absorption time, inject a dose of pentylenetetrazol (e.g., 85 mg/kg)

subcutaneously. This dose is known to induce clonic seizures in over 95% of untreated

animals.

3. Observe the mice for the onset of clonic seizures (lasting for at least 5 seconds) within a

30-minute period.

4. Protection is defined as the absence of clonic seizures.

5. Determine the ED₅₀ for protection against scPTZ-induced seizures.

Quantitative Data for Related Benzamide Derivatives (Anticonvulsant Activity)
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Compound/
Derivative

Test Model Animal
Route of
Administrat
ion

ED₅₀ Reference

N-(2,6-

dimethylphen

yl)-4-

nitrobenzami

de

MES Mouse i.p. 31.8 µmol/kg

N-(2-chloro-

6-

methylphenyl

)-4-

nitrobenzami

de

MES Mouse i.p. 90.3 µmol/kg [3]

N-benzyl-2-

acetamido-3-

methoxypropi

onamide

MES Mouse i.p. 8.3 mg/kg

N-benzyl-2-

acetamido-3-

methoxypropi

onamide

MES Rat p.o. 3.9 mg/kg [4]

3-substituted

(2,5-dioxo-

pyrrolidin-1-

yl)(phenyl)-

acetamide

(Compound

14)

MES Mouse i.p. 49.6 mg/kg [5]

3-substituted

(2,5-dioxo-

pyrrolidin-1-

yl)(phenyl)-

acetamide

scPTZ Mouse i.p. 67.4 mg/kg [5]
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(Compound

14)

Experimental Workflow for Anticonvulsant Screening
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Caption: Workflow for in vivo anticonvulsant screening.

Application Note 2: Anticancer (Cytotoxicity)
Activity
Phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell

lines.[3][6] The evaluation of N-(Phenylacetyl)benzamide for its potential as an anticancer

agent can be initiated by determining its in vitro cytotoxicity against a panel of human cancer

cell lines.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
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Cell Lines and Culture:

Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung

cancer, HCT116 for colon cancer).

Culture the cells in the appropriate medium supplemented with fetal bovine serum and

antibiotics at 37 °C in a humidified 5% CO₂ atmosphere.

Procedure:

1. Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them

to adhere overnight.

2. Prepare a stock solution of N-(Phenylacetyl)benzamide in a suitable solvent (e.g.,

DMSO) and make serial dilutions in the culture medium.

3. Treat the cells with increasing concentrations of the test compound and incubate for 48-72

hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

4. After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for another 4

hours.

5. Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.

6. Measure the absorbance at 570 nm using a microplate reader.

7. Calculate the percentage of cell viability relative to the vehicle control and determine the

IC₅₀ value (the concentration that inhibits cell growth by 50%).

Quantitative Data for Related Phenylacetamide and Benzamide Derivatives (Cytotoxicity)
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Compound/Derivati
ve

Cell Line IC₅₀ Reference

Phenylacetamide

derivative (3d)
MDA-MB-468 0.6 ± 0.08 µM [3][6]

Phenylacetamide

derivative (3d)
PC-12 0.6 ± 0.08 µM [3][6]

Phenylacetamide

derivative (3c)
MCF-7 0.7 ± 0.08 µM [3][6]

N-

(phenylcarbamoyl)ben

zamide

HeLa 0.8 mM (IC₈₀) [7]

Imidazole-based N-

phenylbenzamide (4f)
A549 7.5 µM

Imidazole-based N-

phenylbenzamide (4f)
HeLa 9.3 µM

Imidazole-based N-

phenylbenzamide (4f)
MCF-7 8.9 µM

Potential Anticancer Mechanism of Action
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N-(Phenylacetyl)benzamide Derivative

Cancer Cell

Induction of Apoptotic Pathway

Caspase Activation

Apoptosis (Cell Death)
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Caption: A potential mechanism of anticancer activity.

Application Note 3: Enzyme Inhibition
Benzamide and its derivatives are known to inhibit a variety of enzymes, including poly(ADP-

ribose) polymerase (PARP), histone deacetylases (HDACs), and carbonic anhydrases.[8] The

N-(Phenylacetyl)benzamide scaffold can be screened against a panel of enzymes to identify

potential inhibitory activity.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for specific enzyme assays.

Materials:

Target enzyme
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Substrate for the enzyme

Assay buffer

N-(Phenylacetyl)benzamide

Known inhibitor (positive control)

Detection reagent (e.g., chromogenic or fluorogenic substrate product)

96-well microplate

Microplate reader

Procedure:

1. Prepare a solution of the target enzyme in the assay buffer.

2. Prepare serial dilutions of N-(Phenylacetyl)benzamide and the known inhibitor in the

assay buffer.

3. In a 96-well plate, add the enzyme solution to wells containing the test compound or

control.

4. Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15 minutes) at the

optimal temperature for the enzyme.

5. Initiate the enzymatic reaction by adding the substrate to each well.

6. Monitor the reaction progress by measuring the absorbance or fluorescence of the product

at regular intervals using a microplate reader.

7. Calculate the initial reaction rates for each inhibitor concentration.

8. Determine the percentage of inhibition relative to the uninhibited control and calculate the

IC₅₀ value.

Quantitative Data for Related Benzamide Derivatives (Enzyme Inhibition)
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Compound/Derivati
ve

Target Enzyme IC₅₀ / Kᵢ Reference

MS-275 (Benzamide

derivative)
Histone Deacetylase 2-50 µM [8]

Isatin N-

phenylacetamide

based sulphonamide

(2h)

Carbonic Anhydrase I Kᵢ = 45.10 nM [9]

Isatin N-

phenylacetamide

based sulphonamide

(2h)

Carbonic Anhydrase II Kᵢ = 5.87 nM [9]

N,N′-(1,4-

phenylene)bis(3-

methoxybenzamide)

Acetylcholinesterase IC₅₀ = 0.056 µM [10]

Principle of Enzyme Inhibition Assay

Enzyme

Enzymatic Reaction

Inhibition of Reaction

Substrate

N-(Phenylacetyl)benzamide

Product Formation
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Caption: The basic principle of an enzyme inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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